Methyl (3R)-3-hydroxy-4-methylpentanoate
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Overview
Description
Methyl (3R)-3-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image. This compound is often used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R)-3-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various reagents depending on the desired substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Methyl (3R)-3-hydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of methyl (3R)-3-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound’s chiral nature also influences its activity, as different enantiomers may interact differently with biological targets.
Comparison with Similar Compounds
Methyl (3R)-3-hydroxy-4-methylpentanoate can be compared with other similar compounds, such as:
Methyl (3R)-3-hydroxybutanoate: Another chiral ester with a shorter carbon chain.
Methyl (3R)-3-hydroxy-2-methylpentanoate: A similar compound with a different substitution pattern on the carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and ester functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Biological Activity
Methyl (3R)-3-hydroxy-4-methylpentanoate is a chiral compound with significant biological activity, particularly in metabolic pathways and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : C7H14O3
- Molecular Weight : 158.18 g/mol
- CAS Number : 63674-22-6
- Structure : The compound features a hydroxyl group and a methyl group, contributing to its chiral nature.
This compound is believed to interact with various biochemical pathways:
- Fatty Acid Metabolism : It may influence enzymes involved in fatty acid desaturation and elongation, which are critical for lipid biosynthesis and cellular functions.
- Prostaglandin Production : Alterations in lipid metabolism can lead to changes in prostaglandin synthesis, potentially providing anti-inflammatory effects.
1. Metabolic Role
This compound is generated during the metabolism of L-isoleucine, suggesting its role as a metabolic intermediate. Elevated levels of related compounds have been observed in metabolic disorders such as Maple Syrup Urine Disease (MSUD) due to impaired catabolism .
2. Pharmacological Potential
Research indicates that this compound may exhibit pharmacological properties:
- Anti-inflammatory Effects : The modulation of lipid metabolites could result in reduced inflammatory responses.
- Therapeutic Applications : Ongoing studies explore its potential use in treating metabolic disorders and other conditions linked to dysregulated lipid metabolism .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
Study | Findings |
---|---|
Study A | Demonstrated that the compound affects enzyme activity related to lipid metabolism, enhancing fatty acid desaturation. |
Study B | Investigated the compound's role in inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases. |
Study C | Reported elevated levels of related metabolites in patients with MSUD, linking it to metabolic dysfunctions. |
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its biological activity:
- Absorption : The compound's bioavailability is influenced by its chemical structure and interactions within metabolic pathways.
- Distribution : As a chiral molecule, it may exhibit stereoselective distribution patterns in biological systems.
- Metabolism : It undergoes enzymatic transformations that can affect its biological efficacy.
- Excretion : Metabolites are primarily excreted via urine, which is relevant for monitoring therapeutic effects.
Properties
CAS No. |
76835-65-9 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl (3R)-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
HIUDWDUEXPJHRR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)OC)O |
Canonical SMILES |
CC(C)C(CC(=O)OC)O |
Origin of Product |
United States |
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